molecular formula C7H6FN3 B2641875 2-Azido-1-fluoro-3-methylbenzene CAS No. 1598354-70-1

2-Azido-1-fluoro-3-methylbenzene

Cat. No.: B2641875
CAS No.: 1598354-70-1
M. Wt: 151.144
InChI Key: PSHXGKZNSSXSSN-UHFFFAOYSA-N
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Description

2-Azido-1-fluoro-3-methylbenzene is an organic compound with the molecular formula C7H6FN3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and methyl groups

Scientific Research Applications

2-Azido-1-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles.

    Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for a similar compound, 1-Azido-2-fluorobenzene, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for “2-Azido-1-fluoro-3-methylbenzene” could involve further exploration of its synthesis, properties, and potential applications. The compound’s azido group makes it interesting for bioconjugation applications, and its synthesis via a diazo-transfer reaction could be optimized for industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-fluoro-3-methylbenzene typically involves the introduction of the azido group into a pre-existing fluoro-methylbenzene structure. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-fluoro-3-methylbenzene is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-fluoro-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Cycloaddition Reactions: The azido group is known for its ability to undergo [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Mechanism of Action

The mechanism of action of 2-Azido-1-fluoro-3-methylbenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of copper(I) catalysts, which stabilize the transition state and lower the activation energy.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1-fluorobenzene: Lacks the methyl group, which may affect its reactivity and applications.

    2-Azido-1-methylbenzene:

    1-Azido-2-fluoro-4-methylbenzene: Positional isomer with different substitution pattern, leading to varied reactivity.

Uniqueness

2-Azido-1-fluoro-3-methylbenzene is unique due to the combination of azido, fluoro, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-azido-1-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHXGKZNSSXSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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